4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid

Description

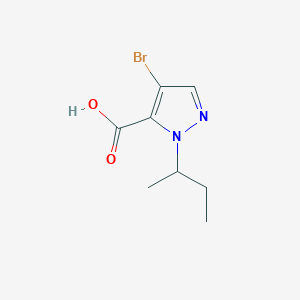

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative characterized by a sec-butyl substituent at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring.

Properties

IUPAC Name |

4-bromo-2-butan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDPCXJERHWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sec-butyl groups contribute to the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of 4-bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid with related pyrazole derivatives:

*Similarity indices are derived from structural alignment algorithms in commercial databases (e.g., ).

Key Observations:

- Carboxylic Acid Position : The 5-carboxylic acid group (vs. 3-position in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid) alters hydrogen-bonding capacity and acidity, influencing interactions with biological targets .

- Electronic Effects : Bromine at the 4-position is conserved across analogs, enabling participation in halogen bonding and Suzuki-Miyaura cross-coupling reactions .

Biological Activity

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a sec-butyl group, which influences its chemical reactivity and biological interactions. The presence of the carboxylic acid group at the 5-position enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, influencing various biochemical pathways.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

Pyrazole derivatives are increasingly recognized for their anticancer potential. Research has shown that similar compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example, certain pyrazole derivatives demonstrated effective inhibition of microtubule assembly, leading to enhanced caspase-3 activity and morphological changes indicative of apoptosis at low concentrations .

Antimicrobial Activity

Some studies have indicated that pyrazole compounds possess antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various pathogens, although specific data on this compound is still limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Substituents : The presence of the bromine atom and sec-butyl group affects binding affinity to target enzymes or receptors.

- Functional Groups : The carboxylic acid group plays a critical role in solubility and interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity |

| Sec-butyl group | Modulates steric effects |

| Carboxylic acid | Enhances solubility and reactivity |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A study reported that certain pyrazole derivatives exhibited significant COX-2 inhibition, suggesting potential for development as anti-inflammatory agents .

- Anticancer Evaluation : Research on related compounds showed promising results in inducing apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

- Microtubule Destabilization : Some pyrazole derivatives were found to destabilize microtubules, which is a mechanism linked to anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.